molecular formula C20H21N3O5S2 B2675331 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide CAS No. 325724-85-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B2675331
M. Wt: 447.52
InChI Key: MTAFOYHDMDVLTP-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide, also known as EMB-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes. In

Scientific Research Applications

Benzothiazole Derivatives in Therapeutic Development

Benzothiazole derivatives are recognized for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. These compounds are considered potential antitumor agents, particularly the 2-arylbenzothiazoles, which are under development for cancer treatment. The structural simplicity of benzothiazoles and their ease of synthesis facilitate the development of chemical libraries, potentially leading to the discovery of new therapeutic agents (Kamal et al., 2015).

Advancements in Pharmacological Activities

The benzothiazole nucleus is integral to several biologically active compounds and pharmaceutical agents, offering a high degree of structural diversity useful for new therapeutic agent searches. This nucleus's broad spectrum of pharmacological activity indicates its undoubted interest in medicinal chemistry. Benzothiazole-based compounds as clinical drugs have been extensively used to treat various diseases, showcasing the importance of this nucleus in drug discovery and development (Sumit, Arvind Kumar, & A. Mishra, 2020).

Antioxidant Capacity and Molecular Interactions

Benzothiazole derivatives' antioxidant capacities have been studied through various assays, including the ABTS/PP decolorization assay. This review elaborates on the reaction pathways underlying the antioxidant capacity assessment, highlighting specific reactions such as coupling that may bias comparisons between antioxidants. Nonetheless, ABTS-based assays are recommended, with reservations, for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Structural Activity Relationship in Medicinal Chemistry

The unique methine center in the thiazole ring makes benzothiazole a significant heterocyclic compound, showing activities like anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, and anti-inflammatory. The review discusses the synthesis methods and pharmacological activities based on structural variations, highlighting the potential of benzothiazole derivatives in various fields of chemistry (Bhat & Belagali, 2020).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-2-28-15-5-8-17-18(13-15)29-20(21-17)22-19(24)14-3-6-16(7-4-14)30(25,26)23-9-11-27-12-10-23/h3-8,13H,2,9-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAFOYHDMDVLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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